KRES peptide
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Overview
Description
KRES peptide is an apolipoprotein with four amino acid residues. It interacts with lipids, reduces lipoprotein lipid hydroperoxides, activates antioxidant enzymes associated with high-density lipoprotein, and exhibits anti-inflammatory and anti-atherogenic properties . This peptide is also orally active and has shown potential in various biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
KRES peptide can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained . Common reagents used in SPPS include Fmoc-protected amino acids, coupling agents like HBTU or HATU, and deprotection agents such as piperidine .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which can be automated to increase efficiency and yield. The process includes the same steps as laboratory-scale synthesis but is optimized for larger quantities. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and characterized by mass spectrometry and other analytical techniques .
Chemical Reactions Analysis
Types of Reactions
KRES peptide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s properties and enhancing its stability and bioactivity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Substitution reactions involve replacing specific amino acids with analogs to study their role in the peptide’s activity.
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, bioactivity, and specificity. These modifications can improve the peptide’s therapeutic potential and facilitate its use in various applications .
Scientific Research Applications
KRES peptide has a wide range of scientific research applications, including:
Mechanism of Action
KRES peptide exerts its effects by interacting with lipids and activating antioxidant enzymes associated with high-density lipoprotein. This interaction reduces lipoprotein lipid hydroperoxides, which are harmful oxidative products. The peptide’s anti-inflammatory and anti-atherogenic properties are attributed to its ability to modulate lipid metabolism and reduce oxidative stress . The molecular targets and pathways involved include high-density lipoprotein-associated enzymes and lipid-binding proteins .
Comparison with Similar Compounds
KRES peptide is unique due to its specific amino acid sequence and bioactive properties. Similar compounds include other apolipoprotein mimetic peptides, such as:
Apolipoprotein A-I mimetic peptides: These peptides share similar lipid-binding and antioxidant properties but may differ in their amino acid sequences and specific activities.
Soybean-derived peptides: These peptides, such as VVVP and β-conglycinin-derived peptides, also exhibit hypolipidemic and antioxidant properties but are derived from different sources and have distinct sequences.
This compound stands out due to its specific interactions with lipids and its potential therapeutic applications in cardiovascular diseases and other conditions associated with oxidative stress and inflammation .
Properties
Molecular Formula |
C20H38N8O8 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
(4S)-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H38N8O8/c21-8-2-1-4-11(22)16(32)26-12(5-3-9-25-20(23)24)17(33)27-13(6-7-15(30)31)18(34)28-14(10-29)19(35)36/h11-14,29H,1-10,21-22H2,(H,26,32)(H,27,33)(H,28,34)(H,30,31)(H,35,36)(H4,23,24,25)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
LDXRMQDYECDCQN-XUXIUFHCSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
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